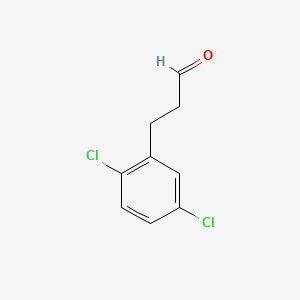
2,5-Dichlorobenzenepropanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dichlorobenzenepropanal is a chemical compound that belongs to the family of benzene derivatives. It is a colorless to yellow liquid with a pungent odor and is used in various industrial and research applications. The molecular formula of this compound is C9H8Cl2O, and it has a molecular weight of 203.07 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2,5-Dichlorobenzenepropanal typically involves a multi-step synthetic route. One common method starts with p-dichlorobenzene as the starting material. The p-dichlorobenzene undergoes a Friedel-Crafts acylation reaction with acetyl chloride in the presence of aluminum trichloride to form 2,5-dichloroacetophenone. This intermediate is then subjected to a Baeyer-Villiger oxidation reaction with a peroxide in the presence of a catalyst to yield 2,5-dichlorobenzene acetate. Finally, the 2,5-dichlorobenzene acetate is hydrolyzed with an inorganic aqueous alkali under reflux conditions to obtain 2,5-dichlorophenol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product. The synthesis process is designed to minimize waste and environmental impact, making it suitable for large-scale industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dichlorobenzenepropanal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) in the presence of catalysts like iron(III) chloride (FeCl3) or sulfuric acid (H2SO4) are employed.
Major Products Formed
Oxidation: Formation of 2,5-dichlorobenzoic acid.
Reduction: Formation of 2,5-dichlorobenzenepropanol.
Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2,5-Dichlorobenzenepropanal has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Employed in the study of biochemical pathways and as a tool for investigating enzyme mechanisms.
Medicine: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Industry: Applied in the production of agrochemicals, dyes, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2,5-Dichlorobenzenepropanal involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The pathways involved may include enzyme inhibition, disruption of cellular processes, and modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Dichlorobenzene (ortho-dichlorobenzene)
- 1,3-Dichlorobenzene (meta-dichlorobenzene)
- 1,4-Dichlorobenzene (para-dichlorobenzene)
Uniqueness
2,5-Dichlorobenzenepropanal is unique due to the presence of both aldehyde and dichlorobenzene functional groups, which confer distinct reactivity and properties compared to other dichlorobenzene isomers. The combination of these functional groups allows for a broader range of chemical reactions and applications, making it a valuable compound in various fields .
Propriétés
IUPAC Name |
3-(2,5-dichlorophenyl)propanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c10-8-3-4-9(11)7(6-8)2-1-5-12/h3-6H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPQYTKTYNGFIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CCC=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672318 |
Source


|
| Record name | 3-(2,5-Dichlorophenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1057670-83-3 |
Source


|
| Record name | 3-(2,5-Dichlorophenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3S,4R,5S,6S,8S,9R,10S,13R,14S,15S,16R,17R)-17-[(2R)-5-[[(2R,3R,4S,5S)-4-hydroxy-3-[(2S,3R,4S,5R)-4-hydroxy-3,5-dimethoxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,4,6,8,15,16-hexol](/img/structure/B564516.png)


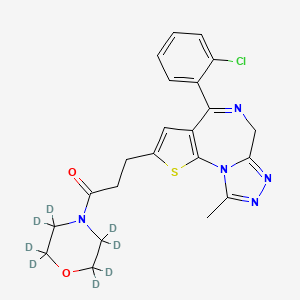
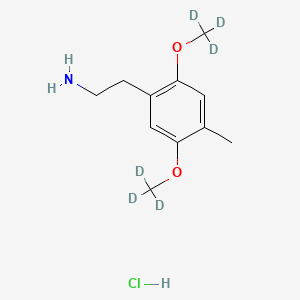

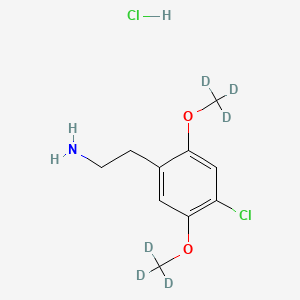



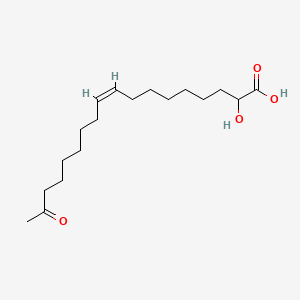
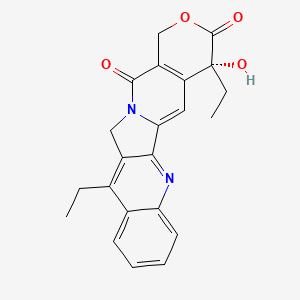
![(2R)-2-amino-3-[2-[2-[2-[(2R)-2-amino-2-carboxyethyl]sulfanylethoxy]ethoxy]ethylsulfanyl]propanoic acid;dihydrochloride](/img/structure/B564533.png)

